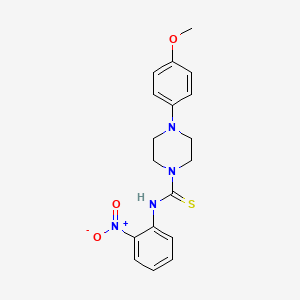![molecular formula C18H14Cl2FNO4 B4734740 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate is a chemical compound that has been researched extensively for its potential applications in the field of medicine. This compound is also known as DCFB, and it has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DCFB is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2 activity, DCFB reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
DCFb has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DCFB has also been shown to reduce fever in animal models of fever. In addition, DCFB has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
DCFb has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has a wide range of biological activities, making it useful for studying various physiological processes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Another limitation is that it has not yet been extensively tested in clinical trials, so its potential applications in humans are not yet fully known.
Orientations Futures
There are several future directions for research on DCFb. One direction is to further investigate its mechanism of action, in order to better understand how it produces its biological effects. Another direction is to test its potential applications in humans, in order to determine its safety and efficacy. Additionally, research could focus on developing new derivatives of DCFb with improved biological activities or reduced side effects. Finally, research could investigate the potential applications of DCFb in other areas, such as neurodegenerative diseases or infectious diseases.
Applications De Recherche Scientifique
DCFb has been extensively researched for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. DCFB has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-fluoroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FNO4/c19-14-6-1-11(9-15(14)20)16(23)10-26-18(25)8-7-17(24)22-13-4-2-12(21)3-5-13/h1-6,9H,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMQDWGPKJCDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4734658.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B4734659.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4734672.png)
![2-({4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4734678.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-2-methoxy-5-nitroaniline](/img/structure/B4734686.png)
![diethyl 3-methyl-5-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4734689.png)

![(2-ethoxybenzylidene){2'-[(2-ethoxybenzylidene)amino]-2-biphenylyl}amine](/img/structure/B4734701.png)
![N-(2,3-dimethylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4734709.png)

![5-{[(2-methylbenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4734752.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4734762.png)
![1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4734774.png)